Oleoyl tyrosine

Description

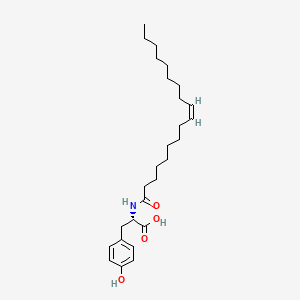

Structure

2D Structure

Properties

CAS No. |

147732-57-8 |

|---|---|

Molecular Formula |

C7H5BrO2S |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h9-10,18-21,25,29H,2-8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b10-9-/t25-/m0/s1 |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Synonyms |

N-Oleoyl-L-tyrosine |

Origin of Product |

United States |

Metabolic Transformations and Degradation Mechanisms of Oleoyl Tyrosine

Enzymatic Hydrolysis and Cleavage Pathways

The initial and rate-limiting step in the metabolism of N-acyl amides is the hydrolysis of the amide bond that links the fatty acid to the amino acid. This reaction releases oleic acid and L-tyrosine, which are then available for further metabolic processing.

Role of Fatty Acid Amide Hydrolase (FAAH) and Related Amidases

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme primarily responsible for the degradation of a class of bioactive lipids known as fatty acid amides. wikipedia.orgcaymanchem.com While best known for hydrolyzing the endocannabinoid anandamide, FAAH exhibits broad substrate selectivity. caymanchem.comnih.gov Its activity extends to other N-acylethanolamines, N-acyltaurines, and oleamide. caymanchem.comnih.govscbt.com

N-acyl amino acids (NA-AAs), the family to which oleoyl (B10858665) tyrosine belongs, are structurally related to other FAAH substrates. frontiersin.orgnih.gov FAAH's catalytic activity is crucial in controlling the levels and biological activity of these signaling molecules. wikipedia.orgscbt.com The enzyme cleaves the amide bond, yielding a free fatty acid and an amine-containing molecule. frontiersin.org In the case of oleoyl tyrosine, this action would release oleic acid and tyrosine. While direct studies extensively detailing the kinetics of this compound hydrolysis by FAAH are limited, the enzyme's known function in hydrolyzing various fatty acid amides strongly suggests it plays a primary role in the cleavage of N-acyl tyrosines. wikipedia.orgcaymanchem.com Other uncharacterized amidases or hydrolases may also contribute to this process.

Catabolic Routes of the Tyrosine Moiety

Once liberated from the oleoyl group, the tyrosine moiety enters the primary amino acid catabolism pathway, which occurs mainly in the liver. cutm.ac.inpharmaguideline.com This multi-step process converts the amino acid into intermediates that can enter central metabolic pathways, such as the citric acid cycle, for energy production. nih.govreactome.org The degradation of tyrosine is both glucogenic and ketogenic, as it yields fumarate (B1241708) and acetoacetate. nih.govreactome.orgnih.gov

Tyrosine Aminotransferase-Dependent Pathways

The catabolism of tyrosine is initiated by the enzyme Tyrosine Aminotransferase (TAT), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. wikipedia.org This enzyme catalyzes the first and rate-limiting step in the degradation pathway. wikipedia.orgnih.gov TAT facilitates the transfer of the amino group from tyrosine to α-ketoglutarate, resulting in the formation of p-hydroxyphenylpyruvate (also referred to as 4-hydroxyphenylpyruvate) and glutamate. cutm.ac.inwikipedia.orgresearchgate.net This transamination reaction is essential for channeling tyrosine into its degradative route. wikipedia.org

Dioxygenase-Mediated Degradation

Following the initial transamination, the degradation of the tyrosine carbon skeleton proceeds through a series of reactions mediated by dioxygenase enzymes. wikipedia.org Dioxygenases are oxidoreductases that incorporate molecular oxygen into their substrates. wikipedia.org

The key dioxygenase-mediated steps are:

Conversion to Homogentisate (B1232598) : The p-hydroxyphenylpyruvate generated by TAT is acted upon by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPD). researchgate.netyoutube.comresearchgate.net This enzyme catalyzes a complex reaction involving oxidative decarboxylation and hydroxylation to form homogentisate (2,5-dihydroxyphenyl-1-acetate). nih.govnih.gov

Ring Cleavage : The aromatic ring of homogentisate is then opened by homogentisate 1,2-dioxygenase (HGD). nih.govyoutube.com This step is critical for breaking down the stable benzene (B151609) ring structure and results in the formation of 4-maleylacetoacetate (B1238811). nih.govresearchgate.net

Subsequent enzymatic steps, including isomerization by maleylacetoacetate isomerase and hydrolysis by fumarylacetoacetate hydrolase, convert 4-maleylacetoacetate into the final products, fumarate and acetoacetate, which can then be utilized for energy. nih.govresearchgate.netresearchgate.net

| Enzyme | Abbreviation | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| Tyrosine Aminotransferase | TAT | Tyrosine | p-hydroxyphenylpyruvate | Transamination wikipedia.org |

| p-hydroxyphenylpyruvate dioxygenase | HPD | p-hydroxyphenylpyruvate | Homogentisate | Oxidative Decarboxylation/Hydroxylation nih.govyoutube.com |

| Homogentisate 1,2-dioxygenase | HGD | Homogentisate | 4-maleylacetoacetate | Ring Cleavage nih.govresearchgate.net |

Metabolic Interconversion within N-Acyl Amide Families (e.g., O-methylation)

N-acyl amides are a diverse class of lipids, and their biological activity can be modulated through metabolic interconversions. wikipedia.org While hydrolysis via FAAH represents a primary catabolic route, other enzymatic modifications can occur on the intact N-acyl amide molecule, potentially altering its function or signaling properties.

Molecular Mechanisms of Action and Receptor Interactions of Oleoyl Tyrosine Analogs

Engagement with Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that are crucial for sensory signaling. researchgate.net Various lipids and lipid-like molecules have been shown to directly activate or modulate the activity of TRP channels. nih.gov While direct studies on oleoyl (B10858665) tyrosine's interaction with TRP channels are limited, research on analogous N-acyl amides provides significant insights into potential mechanisms.

N-oleoyldopamine (OLDA), an endogenous lipid structurally similar to oleoyl tyrosine, has been identified as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov The activation of TRPV1 by OLDA in spinal cord neurons suggests a role for such lipids in modulating nociceptive signaling. nih.gov Notably, the effect of low concentrations of OLDA on TRPV1 is significantly enhanced by the activation of Protein Kinase C (PKC), indicating a synergistic relationship between these signaling pathways. nih.gov

Furthermore, the broader class of N-acyl amides, to which this compound belongs, is recognized for its interaction with various ion channels. nih.gov This suggests that the oleoyl moiety and the amino acid headgroup of this compound could potentially interact with TRP channels, influencing their gating mechanisms and contributing to cellular responses. The specific isoforms of TRP channels that may be affected by this compound and the precise nature of these interactions remain an area for further investigation.

| Analog | TRP Channel Target | Observed Effect | Reference |

|---|---|---|---|

| N-oleoyldopamine (OLDA) | TRPV1 | Agonist; effect enhanced by PKC activation | nih.gov |

G-Protein-Coupled Receptor (GPCR) Modulatory Activities

G-Protein-Coupled Receptors (GPCRs) represent a large family of transmembrane receptors that play a central role in cellular signaling. youtube.com N-acyl amino acids, including analogs of this compound, have emerged as a class of signaling molecules with the potential to modulate GPCR activity. nih.govnih.gov

Research has demonstrated that N-linoleoyl-tyrosine, a compound structurally very similar to this compound, exerts its effects through cannabinoid receptors CB1 and CB2, which are well-characterized GPCRs. springernature.com This finding strongly suggests that this compound may also interact with these or other GPCRs. The interaction of N-acyl amides with GPCRs can be complex, potentially involving the disruption of lipid packing at the GPCR-lipid interface, which in turn alters the dynamics of protein signaling. nih.gov The amino acid headgroup may confer specificity, while the lipid tail could influence membrane dynamics. nih.gov

Furthermore, studies on bacterial N-acyl amides have shown that they can act as ligands for GPCRs such as GPR119. nih.gov While N-palmitoyl derivatives of tyrosine showed weak activation of GPR119, this highlights the potential for N-acyl tyrosines to interact with this class of receptors. nih.gov The specific binding affinities and downstream signaling consequences of this compound's interaction with various GPCRs are yet to be fully elucidated.

| Analog | GPCR Target | Observed Effect | Reference |

|---|---|---|---|

| N-linoleoyl-tyrosine | CB1 and CB2 Receptors | Acts as a ligand, influencing downstream signaling | springernature.com |

| Bacterial N-acyl amides | GPR119 | Agonist activity | nih.gov |

Influence on Cellular Protein Phosphorylation Cascades

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical components of intracellular signaling cascades. abcam.com The activity of PKC can be modulated by various lipids, including unsaturated fatty acids. researchgate.net Research has shown that unsaturated fatty acids like oleic acid, the lipid component of this compound, can activate PKC. dntb.gov.ua This activation by free fatty acids can be independent of Ca2+ and phospholipids, suggesting a direct interaction with the kinase. dntb.gov.ua

Furthermore, the activation of TRPV1 by the endocannabinoid anandamide, another fatty acid amide, is dependent on PKC. nih.gov This highlights a potential interplay where an N-acyl amide could either directly modulate PKC activity or its activity could be influenced by PKC in a feedback loop. The proteolytic activation of PKCδ, a specific isoform, has been shown to be regulated by tyrosine phosphorylation, indicating a potential cross-talk between PKC signaling and tyrosine phosphorylation events that could be influenced by this compound. nih.gov

| Compound | Effect on PKC | Mechanism | Reference |

|---|---|---|---|

| Unsaturated Fatty Acids (e.g., Oleic Acid) | Activation | Direct interaction, can be independent of Ca2+ and phospholipids | dntb.gov.ua |

| Anandamide | PKC-dependent TRPV1 activation | Indirectly linked to PKC signaling pathway | nih.gov |

Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that mediate cellular responses to growth factors. nih.gov Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins that activate pathways such as the Ras/MAPK and PI3K/Akt pathways. nih.gov

A study on N-linoleoyl-tyrosine demonstrated its ability to modulate the PI3K and ERK signaling pathways in non-small cell lung cancer cells. springernature.com Specifically, it was found to downregulate the expression of phosphorylated PI3K (p-PI3K) and upregulate the expression of phosphorylated ERK (p-ERK). springernature.com Since PI3K and ERK are key components of the signaling cascades initiated by RTKs like the Epidermal Growth Factor Receptor (EGFR) and the Insulin (B600854) Receptor, this suggests that N-acyl tyrosines can significantly influence the outcomes of RTK activation. nih.govfrontiersin.orgwikipedia.org The insulin receptor, for instance, activates the PI3K/Akt pathway through the phosphorylation of Insulin Receptor Substrate (IRS) proteins. wikipedia.orgnih.gov

The precise mechanism by which N-acyl tyrosines modulate these pathways, whether through direct interaction with RTKs, their downstream effectors, or through crosstalk with other signaling systems like GPCRs, requires further investigation.

| Compound | Signaling Pathway | Observed Effect in A549 cells | Reference |

|---|---|---|---|

| N-linoleoyl-tyrosine | PI3K | Downregulation of p-PI3K expression | springernature.com |

| ERK | Upregulation of p-ERK expression | springernature.com |

The phosphorylation of tyrosine residues on proteins is a fundamental mechanism for regulating a vast array of cellular processes. nih.gov This post-translational modification is tightly controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.gov

The structure of this compound, containing a tyrosine residue, inherently positions it as a potential substrate or modulator of enzymes involved in tyrosine phosphorylation. While direct evidence of this compound's role in these events is not yet available, studies on related processes provide a framework for its potential involvement. For instance, the proteolytic activation of PKCδ is regulated by its phosphorylation on a tyrosine residue. nih.gov This indicates that changes in the cellular tyrosine phosphorylation landscape can have significant consequences for other signaling pathways.

Furthermore, the activation of RTKs is defined by the autophosphorylation of their tyrosine residues, which initiates downstream signaling. nih.gov Any molecule that can influence the activity of tyrosine kinases or phosphatases could, therefore, have a profound impact on RTK-mediated cellular events. The potential for this compound to be recognized by and interact with the active sites of these enzymes is a compelling area for future research.

Physiological and Cellular Functions Attributed to N Acyl Tyrosines

Participation in Lipid Signaling Networks

N-acyl amino acids function as lipid signaling molecules, interacting with various membrane proteins, including G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and transporters. nih.govresearchgate.net This interaction allows them to modulate diverse cellular activities. researchgate.netnih.gov The lipid signaling system involving N-acyl amides, such as N-acyl amino acids, has been shown to play a role in processes like inflammation. hmdb.cawikipedia.org They are considered an important family of endogenous signaling molecules. nih.govmdpi.com

Contribution to Metabolic Regulation and Energy Homeostasis

N-acyl amino acids have been shown to play a role in metabolic homeostasis. hmdb.cawikipedia.orgpnas.org The circulating enzyme peptidase M20 domain-containing 1 (PM20D1) is a key regulator of endogenous N-acyl amino acid levels in vivo, catalyzing both their synthesis and hydrolysis. hmdb.capnas.orgelifesciences.org Studies in PM20D1-deficient mice have demonstrated that N-acyl amino acids influence metabolic phenotypes, including insulin (B600854) resistance and altered body temperature. pnas.org Overexpression of PM20D1 in mice increases levels of various N-acyl amino acids, leading to augmented energy expenditure, reduced adiposity, and improved glucose homeostasis. pnas.org

Modulation of Mitochondrial Respiration (e.g., Uncoupling Effects)

Certain N-acyl amino acids can directly stimulate mitochondrial respiration through a mechanism described as uncoupling. wikipedia.orgelifesciences.org These thermogenic N-acyl amino acids typically possess medium-chain fatty acyl chains and neutral amino acid head groups. elifesciences.org This effect is independent of uncoupling protein 1 (UCP1). pnas.org Administration of these N-acyl amino acids to mice has been shown to elevate energy expenditure, resulting in body weight loss and improved glucose homeostasis. wikipedia.org While N-oleoyl-glutamine has been identified as a key PM20D1-regulated N-acyl amino acid with mitochondrial uncoupling bioactivity, the specific uncoupling effects of Oleoyl (B10858665) tyrosine are part of the broader understanding of how N-acyl amino acids can influence mitochondrial function. pnas.org Long-chain N-acylated L-phenylalanines, including N-oleoyl phenylalanine, are known uncouplers of UCP1-independent respiration in mitochondria and may contribute to glucose homeostasis regulation. frontiersin.org

Roles in Diverse Cellular Processes (General N-Acylamide Functions)

N-acyl amides, the broader class that includes N-acyl amino acids, are involved in a wide array of physiological functions. wikipedia.org These roles extend beyond metabolism and signaling networks to encompass various cellular activities. wikipedia.org

Cell Migration and Motility Regulation

N-acyl amides have been shown to play a role in cell migration. hmdb.cawikipedia.org While specific details regarding Oleoyl tyrosine's direct involvement in cell migration are limited in the provided search results, other N-acyl amino acids, such as N-arachidonoyl glycine (B1666218), have been reported to influence cell migration. nih.govnih.gov

Neuroprotective Effects (based on N-acyl tyrosine class)

Some stearoyl derivatives of tyrosine have demonstrated neuroprotection activity. nih.govmdpi.com Additionally, N-linthis compound has been shown to protect against transient cerebral ischemia in gerbils, potentially through activating the CB2 receptor and involving the PI3K/Akt signaling pathway. nih.govmdpi.comjst.go.jp These findings suggest that N-acylated tyrosines, as a class, can exert neuroprotective effects. frontiersin.org Research is exploring the potential of N-acyl amino acid treatments for neurodegenerative diseases like Alzheimer's, with a novel compound derived from fatty acids and amino acids showing promise in reducing amyloid pathology and exhibiting neuroprotective properties in models. viromii.com

Influence on Cellular Differentiation and Proliferation

N-acyl amides have been implicated in cellular differentiation and proliferation. wikipedia.org For instance, some N-acyl alanines have exhibited antiproliferative effects in vitro. nih.govmdpi.com While direct evidence for this compound's role in differentiation and proliferation is not explicitly detailed in the search results, the influence on these processes is a recognized function within the broader N-acyl amide and N-acyl amino acid families. nih.govfrontiersin.orgwikipedia.org

Contribution to Specific Biological Contexts (e.g., Bone Remodeling with Oleoyl Serine as an analogous compound)

N-acyl amino acids, a class of endogenous fatty acid conjugates, exhibit diverse signaling functions across various physiological systems, including metabolic homeostasis, inflammation, and cell migration. wikipedia.orghmdb.ca this compound belongs to this class, specifically categorized as a long-chain N-acylamide and an amino acid conjugate formed from oleic acid and tyrosine. hmdb.ca While research specifically detailing the biological contexts of this compound is ongoing, insights can be drawn from studies on analogous N-acyl amino acids, such as Oleoyl serine, which has been investigated for its role in bone remodeling. nih.govsciencedaily.compnas.orgresearchgate.net

Bone remodeling is a continuous process involving the removal of old bone tissue by osteoclasts and the formation of new bone by osteoblasts, crucial for maintaining bone mass and structural integrity. nih.govpnas.org Disruptions in this balance can lead to conditions like osteoporosis. sciencedaily.commdpi.com Endogenous N-acyl amides, including N-oleoyl-L-serine (OS), have been identified in bone tissue and shown to influence this process. nih.govpnas.orgresearchgate.net

Research on Oleoyl serine has demonstrated its activity in bone cell systems. In vitro studies showed that Oleoyl serine stimulated osteoblast proliferation, the cells responsible for bone formation. nih.govpnas.orgresearchgate.net This effect was found to be mediated, in part, through the activation of a Gi-protein-coupled receptor and the Erk1/2 pathway in osteoblasts. nih.govpnas.orgresearchgate.net Furthermore, Oleoyl serine was observed to mitigate osteoclast numbers by promoting osteoclast apoptosis. nih.govpnas.orgresearchgate.net This pro-apoptotic effect on osteoclasts was linked to the inhibition of Erk1/2 phosphorylation and reduced expression of receptor activator of nuclear-κB ligand (RANKL) in bone marrow stromal cells and osteoblasts. nih.govpnas.orgresearchgate.net

In vivo studies using mouse models have further illuminated the biological context of Oleoyl serine in bone remodeling. In intact mice, Oleoyl serine administration led to a moderate increase in bone volume density, primarily by inhibiting bone resorption. nih.govresearchgate.net More significantly, in a mouse model of ovariectomy-induced osteoporosis, Oleoyl serine effectively rescued bone loss. nih.govsciencedaily.comresearchgate.net This rescue was attributed to both an increase in bone formation and a marked restraint of bone resorption. nih.govsciencedaily.comresearchgate.net The differential effect observed in intact versus osteoporotic mice suggested that a decrease in skeletal Oleoyl serine levels following ovariectomy might contribute to bone loss, highlighting its potential as a lipid regulator of bone remodeling. nih.govresearchgate.net

Studies involving methylated derivatives of Oleoyl serine, such as oleoyl α-methyl serine (HU-671), have also provided insights into enhancing the effects of N-acyl amino acids in bone. mdpi.com HU-671 exhibited enhanced efficacy in stimulating osteoblast proliferation and inhibiting osteoclastogenesis compared to Oleoyl serine. mdpi.com In an ovariectomized mouse model, HU-671 effectively attenuated bone loss, demonstrating improved modulation of bone remodeling. mdpi.com This suggests that modifications to the structure of N-acyl amino acids can influence their metabolic stability and enhance their biological activity in specific contexts like bone health. mdpi.com

While these findings specifically pertain to Oleoyl serine, they provide a framework for understanding how other N-acyl amino acids, including this compound, might contribute to biological contexts. Given that N-acyl amino acids are recognized as signaling molecules involved in various physiological and pathological processes, further research is needed to elucidate the specific roles and mechanisms of this compound in different biological systems. wikipedia.orghmdb.ca The study of analogous compounds like Oleoyl serine in bone remodeling underscores the potential for N-acyl tyrosines to also participate in specific cellular and physiological functions, warranting dedicated investigation.

Research Findings on Oleoyl Serine in Bone Remodeling

| Effect on Bone Cells | Mechanism | In Vitro Findings | In Vivo Findings (Mouse Model) |

| Osteoblast Proliferation | Activation of Gi-protein-coupled receptor and Erk1/2 pathway | Increased proliferation. nih.govpnas.orgresearchgate.net | Contributed to increased bone formation in OVX model. nih.govsciencedaily.comresearchgate.net |

| Osteoclast Number | Promotion of apoptosis; Inhibition of Erk1/2 phosphorylation and RANKL expression | Mitigation of osteoclast number. nih.govpnas.orgresearchgate.net | Contributed to restrained bone resorption in intact and OVX models. nih.govsciencedaily.comresearchgate.net |

| Bone Volume Density (Intact) | Primarily inhibition of bone resorption | Not directly assessed in this context. | Moderately increased bone volume density. nih.govresearchgate.net |

| Bone Loss (OVX Model) | Increased bone formation and restrained bone resorption | Not directly assessed in this context. | Effectively rescued bone loss; Increased bone formation rate and mineral apposition rate; Normalized bone marrow adiposity. nih.govsciencedaily.comresearchgate.netmdpi.com |

Advanced Analytical and Methodological Approaches for Oleoyl Tyrosine Characterization

Chromatographic Separation and Identification Techniques

Chromatography plays a vital role in separating oleoyl (B10858665) tyrosine from complex biological or synthetic mixtures, enabling its subsequent detection and analysis. Different chromatographic modes are employed depending on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation of polar and semi-polar compounds like amino acids and N-acyl amino acids. Reversed-phase HPLC is commonly applied for the analysis of N-acyl amino acids, utilizing columns that interact with the hydrophobic fatty acyl chain. Methods for analyzing N-oleoyl amino acids such as N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859) in biological samples like brain and plasma have been developed using HPLC coupled with mass spectrometry nih.gov. These methods often involve specific extraction procedures to ensure high recovery of the analytes from complex tissue matrices nih.gov.

For tyrosine and its metabolites, HPLC methods, including reversed-phase and mixed-mode chromatography, are employed. Mixed-mode columns can separate amino acids based on a combination of reversed-phase and ion-exchange mechanisms, which can be beneficial for compounds with both hydrophobic and ionizable functionalities, like oleoyl tyrosine helixchrom.com. UV detection is frequently used for compounds with chromophores like tyrosine, which absorbs in the near-ultraviolet region due to its phenolic ring caltech.edu. The specific retention behavior of this compound in HPLC systems would be influenced by both the nonpolar oleoyl chain and the polar/ionizable tyrosine moiety, requiring optimization of stationary phase and mobile phase conditions.

Gas Chromatography (GC) for Metabolite Analysis

Gas chromatography is typically applied to volatile or semi-volatile compounds. While amino acids like tyrosine can be analyzed by GC-MS, they often require derivatization to increase their volatility nih.govubbcluj.ro. GC-MS has been used for the quantitative analysis of tyrosine in biological samples such as neonatal blood spots after derivatization nih.govubbcluj.ro.

For N-acyl amino acids, including N-oleoyl species, GC-MS has also been utilized, particularly in metabolomics studies. Isotope-dilution GC/MS has been employed to measure levels of N-acyl aromatic amino acids in biological samples uef.fi. The application of GC to this compound would similarly likely involve derivatization of the carboxyl and hydroxyl groups to enhance volatility and thermal stability required for GC separation. GC-MS provides high sensitivity and specificity, particularly when operating in selected ion monitoring (SIM) mode nih.govubbcluj.ro.

Mass Spectrometry-Based Profiling and Structural Elucidation

Mass spectrometry (MS) is indispensable for the identification, structural elucidation, and quantification of this compound, often coupled with chromatographic separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics

LC-MS/MS is a powerful technique for targeted and untargeted metabolomics studies, enabling the detection and identification of a wide range of metabolites, including N-acyl amino acids. This approach is frequently used to study the metabolome of biological systems and identify metabolic changes in various conditions nih.govmdpi.comnih.gov.

LC-MS/MS has been successfully applied to the analysis of various N-oleoyl amino acids, such as N-oleoyl glycine, N-oleoyl alanine, N-oleoyl leucine, and N-oleoyl serine, in complex biological matrices like plasma and tissue extracts nih.govnih.govpnas.org. Electrospray ionization (ESI) is a common ionization method for N-acyl amino acids and can be used in both positive and negative ion modes, depending on the compound's properties and the fragmentation patterns desired nih.gov. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, allowing for confident identification based on characteristic fragmentation patterns pnas.org. For this compound (C₂₇H₄₃NO₄), predicted collision cross section (CCS) values for different adducts like [M+H]⁺ and [M-H]⁻ are available, which can aid in its identification using ion mobility-mass spectrometry uni.lu.

Advanced MS Techniques for Tyrosine Post-Translational Modifications (e.g., Tyrosine Sulfation)

While this compound is an N-acylation and not a post-translational modification in the typical protein sense (like phosphorylation or sulfation), the analysis of tyrosine modifications by advanced MS techniques is relevant to understanding the analytical capabilities for modified tyrosine residues. Tyrosine sulfation, a common post-translational modification in eukaryotes, presents analytical challenges due to the lability of the sulfo-ester bond and poor ionization efficiency in positive ion mode nih.govnationalmaglab.orgresearchgate.net.

Advanced MS techniques have been developed to overcome these challenges for tyrosine sulfation analysis. Negative ion mode ESI is often preferred as it is more conducive to detecting sulfated peptides nih.govresearchgate.net. Fragmentation methods like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) can lead to the facile neutral loss of SO₃ from sulfated peptides, making localization of the sulfation site difficult nih.govnationalmaglab.orgacs.org. Techniques such as ultraviolet photodissociation (UVPD) and electron capture/transfer dissociation (ECD/ETD) are employed to generate sulfate-retaining fragment ions, allowing for direct determination of sulfation sites nih.govnationalmaglab.org. High-resolution mass spectrometry is also crucial to differentiate tyrosine sulfation from isobaric modifications like phosphorylation, which differ by only a small mass defect nationalmaglab.orgacs.org. These advanced MS approaches highlight the sophisticated methods available for characterizing modified tyrosine residues, principles that can inform strategies for analyzing this compound and other tyrosine conjugates.

Spectrophotometric and Spectroscopic Assays for Quantitative Analysis and Mechanistic Studies

Spectrophotometric methods, particularly UV-Vis spectroscopy, are valuable for the quantitative analysis of compounds containing chromophores. Tyrosine has a characteristic UV absorption spectrum due to its phenolic ring, with a maximum absorbance around 274-280 nm caltech.eduscispace.com. This property has been utilized for the spectrophotometric determination of tyrosine in proteins and other samples caltech.eduscispace.comnih.gov.

Enzymatic Activity Assays

Based on the available scientific literature retrieved, detailed information specifically pertaining to enzymatic activity assays used directly for the characterization of the chemical compound this compound (N-oleoyl tyrosine) as a substrate, inhibitor, or having intrinsic enzymatic activity was not identified. Research in this area appears to focus more broadly on enzymes that act on tyrosine or utilize oleoyl moieties in lipid metabolism.

Studies on enzymatic activity related to tyrosine often involve enzymes such as tyrosinase, which catalyzes the hydroxylation of tyrosine, or tyrosine hydroxylase, involved in neurotransmitter synthesis. nih.govnih.govsigmaaldrich.comeurofinsdiscovery.comsigmaaldrich.com Assays for these enzymes measure their activity using tyrosine or related phenolic substrates. nih.govnih.govsigmaaldrich.com Similarly, enzymatic assays involving oleoyl compounds frequently relate to lipid metabolism, such as those for monoacylglycerol acyltransferase (MGAT) or diacylglycerol acyltransferase (DGAT), which incorporate oleoyl-CoA or monooleoylglycerol into lipids. nih.govresearchgate.net

Future Research Trajectories and Unanswered Questions Regarding Oleoyl Tyrosine

Identification of Novel Enzymes and Pathways in N-Acyl Tyrosine Metabolism

A fundamental gap in our understanding of oleoyl (B10858665) tyrosine lies in its metabolic lifecycle. The precise enzymatic machinery governing its synthesis and degradation is not fully elucidated.

Biosynthesis: The primary route for the formation of N-acyl aromatic amino acids (NA-ArAAs) like oleoyl tyrosine is thought to involve the nucleophilic attack of the tyrosine's α-amino group on an activated carboxyl group of oleic acid. frontiersin.org This activation could occur through the formation of an acyl-CoA thioester, an adenylate, or an acyl phosphate (B84403). frontiersin.org Enzymes such as ATP-grasp enzymes, which catalyze ATP-dependent amide bond formation, are potential candidates for this synthesis. frontiersin.org Another proposed mechanism is the "reverse hydrolysis" reaction catalyzed by hydrolase enzymes under specific cellular conditions. frontiersin.org The circulating peptidase M20 domain containing 1 (PM20D1) has been identified as a key enzyme that can catalyze both the synthesis and hydrolysis of various N-acyl amino acids, making it a prime subject for future studies on this compound formation.

Degradation and Modification: The breakdown of this compound into its constituent parts, oleic acid and tyrosine, is a critical process for regulating its cellular concentration. frontiersin.org Hydrolytic enzymes are the likely catalysts for this degradation. frontiersin.org Fatty acid amide hydrolase (FAAH), known for degrading anandamide, is a major candidate as it also hydrolyzes other long-chain N-acyl-amides. elifesciences.orgmdpi.com In addition to PM20D1, other enzymes like N-acylethanolamine hydrolyzing acid amidase (NAAA), carnosinase, and various aminoacylases could also play a role. frontiersin.org

Beyond simple hydrolysis, the this compound molecule itself may be a substrate for further enzymatic modification. For instance, N-acetyl-tyrosine can be acted upon by tyrosinase, and N-arachidonoyl-L-tyrosine can be decarboxylated by tissue homogenates. frontiersin.org An enzyme that could convert N-acyl-L-tyrosine to N-acyl-dehydrotyrosine, possibly an N-acyl amino acid dehydratase, has been suggested but remains unknown. nih.gov Future research must focus on isolating and characterizing these putative enzymes to map the complete metabolic network of this compound.

| Potential Enzyme Class | Role in Metabolism | Research Focus |

| ATP-grasp enzymes | Biosynthesis | Identification of specific enzymes that ligate oleic acid and tyrosine. |

| PM20D1 | Biosynthesis/Degradation | Elucidating its substrate specificity for this compound and its regulatory mechanisms. |

| Fatty Acid Amide Hydrolase (FAAH) | Degradation | Determining the kinetic parameters of this compound hydrolysis by FAAH. |

| Tyrosinase/Decarboxylases | Modification | Investigating whether this compound is a substrate for enzymes that modify the tyrosine headgroup. |

| N-acyl amino acid dehydratase | Modification | Discovery and characterization of this novel, hypothetical enzyme. |

Precise Elucidation of Receptor Subtypes and Downstream Signaling Components

A crucial unanswered question is how this compound exerts its effects at the molecular level. Identifying its specific cellular receptors and the subsequent downstream signaling cascades is a primary goal for future research.

N-acyl amides are known to interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs) and ion channels. nih.govwikipedia.org It is hypothesized that this compound and other NA-ArAAs may bind to orphan GPCRs such as GPR18, GPR55, GPR92, and GPR132. nih.govfrontiersin.org Additionally, transient receptor potential (TRP) channels, which are involved in sensory perception and inflammation, are known to interact with several N-acyl amides and represent another potential target class for this compound. wikipedia.org

Once a receptor is engaged, it initiates a cascade of intracellular events. For GPCRs, this typically involves the activation of heterotrimeric G-proteins, leading to the modulation of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), and the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. reactome.org The specific signaling components activated by this compound binding to its putative receptor(s) are entirely unknown. Future studies will need to employ techniques like ligand-binding assays, receptor knockdown/knockout models, and phosphoproteomics to identify the receptors and map the intricate signaling networks they control.

Investigation of Physiological Roles in Specific Organ Systems and Model Organisms

While the precise functions of this compound are largely unknown, preliminary evidence and the roles of related compounds suggest its involvement in several organ systems. frontiersin.org

Nervous System: The brain is a rich source of various N-acyl amino acids. nih.gov Studies on related compounds, such as N-stearoyl-L-tyrosine and N-linoleoyl-L-tyrosine, have demonstrated neuroprotective effects. nih.gov Given that tyrosine itself is a precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine, it is plausible that this compound could act as a neuromodulator, influencing synaptic transmission, neuronal survival, or stress responses. nih.govcaringsunshine.com Investigating the distribution of this compound in different brain regions and its effects on neuronal function in cell culture and animal models of neurological disease is a critical future direction.

Metabolism and Cancer: Other N-acyl amino acids have been implicated in the regulation of energy homeostasis and have shown antiproliferative effects. nih.gov For example, N-palmitoyl-L-tyrosine has demonstrated antiproliferative activity against human breast cancer cells. frontiersin.org Exploring whether this compound shares these properties could open new avenues for understanding its role in metabolic regulation and its potential as a therapeutic agent. Using model organisms, from invertebrates like Drosophila melanogaster to rodent models, will be essential for dissecting its systemic physiological roles. wikipedia.org

Development of Targeted Analytical Strategies for In Vivo Monitoring

To understand the dynamic roles of this compound in physiology and disease, it is essential to develop robust methods for its detection and quantification in living systems. Current approaches largely rely on liquid chromatography-mass spectrometry (LC-MS) to measure N-acyl amino acid levels in tissue lysates. elifesciences.org While powerful, this method provides a static snapshot and does not allow for real-time monitoring of this compound dynamics.

Future research should focus on creating more sophisticated analytical tools. One promising avenue is the development of specific antibodies or molecular probes that can bind to this compound, enabling its visualization in tissues and cells through techniques like immunohistochemistry or fluorescence microscopy.

Another advanced strategy involves the use of bio-orthogonal chemistry. This approach utilizes non-canonical amino acids that can be metabolically incorporated into molecules like this compound in vivo. These modified amino acids contain a chemical "handle" (e.g., an azide (B81097) group) that does not interfere with biological processes. This handle can then be specifically tagged with a fluorescent probe or an affinity tag via a "click reaction," allowing for the visualization and purification of newly synthesized this compound in intact organisms. mpg.de Such methods would provide unprecedented spatial and temporal resolution, enabling researchers to track the synthesis, transport, and localization of this compound in response to various physiological stimuli.

Advanced Structure-Activity Relationship Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its biological function. For this compound, this involves systematically modifying its structure and assessing how these changes affect its activity, such as receptor binding affinity or enzymatic degradation rate.

Key structural components of this compound that can be modified include:

The Oleoyl Chain: The length, degree of saturation, and position of the double bond in the fatty acid tail can be altered. For example, replacing oleic acid with stearic acid (saturated) or linoleic acid (polyunsaturated) could dramatically change its interaction with receptors or metabolic enzymes.

The Tyrosine Headgroup: The phenolic hydroxyl group and the carboxylic acid group of the tyrosine moiety are key functional groups. Modifications at these positions, such as esterification or substitution on the aromatic ring, could reveal their importance for biological activity.

The Amide Bond: The stability and conformational properties of the linking amide bond could be explored using peptidomimetics.

By synthesizing a library of this compound analogs and testing their effects in relevant biological assays, researchers can build predictive QSAR (Quantitative Structure-Activity Relationship) models. mdpi.com These studies, similar to those performed on other lipopeptides and N-acyl compounds, will provide deep mechanistic insights into how this compound interacts with its molecular targets and will be crucial for designing potent and selective probes or therapeutic agents based on its structure. frontiersin.orgnih.gov

Q & A

Q. What statistical frameworks are appropriate for dose-response studies of this compound in neuroprotection assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.